Cas no 55869-99-3 (Anisodamine)

Anisodamine structure
Anisodamine structure
Nome del prodotto:Anisodamine
Numero CAS:55869-99-3
MF:C17H23NO4
MW:305.36882
CID:369959
PubChem ID:6918612

Anisodamine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-(1R,3S,5R,6S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • (-)-Anisodamine
    • 3-bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate
    • 6(S)-Hydroxyhyoscyamine Discontinued See H942900
    • 6-Hydroxyhyoscyamine
    • 6β-HydroxyhyoscyaMine
    • 7-Hydroxy-Hyoscyamine
    • ALPHA-(HYDROXYMETHYL)-BENZENEACETIC ACI 6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2
    • Anisodamine
    • Benzeneacetic acid, a-(hydroxymethyl)-,(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
    • (1r-(1-α,3-β(s*),5-α,6-α))-.1)oct-3-yleste
    • (1R,2'S,3S,5R,6S)-6-hydroxyhyo
    • (3S,6R,2'S)-6β-hydroxyhyoscyamine
    • 6-(S)-hydroxyhyoscyamine
    • 6-hydroxy-hyoscyamin
    • 6-β-hydroxyhyoscyamine
    • Hyoscyamine, 6-hydroxy- (6ci, 7ci)
    • α-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
    • α-(hydroxymethyl)-benzeneaceticaci6-hydroxy-8-methyl-8-azabicyclo(3.2
    • alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
    • CHEMBL2165224
    • Hyoscyamine, 6-hydroxy-
    • OVR
    • Raceanisodamine [WHO-DD]
    • GLXC-25555
    • NS00069083
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-REL-
    • ANISODAMINE [MART.]
    • NCGC00485098-02
    • U5AC4ZPQ36
    • CCG-221772
    • (S)-3-hydroxy-2-phenyl-propionic acid (1r,3s,5r,6S)-6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester, AldrichCPR
    • Anisodamine, (+/-)-
    • 55869-99-3
    • UNII-01343Q8EL8
    • MS-24415
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
    • DB11785
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (1R-(1-alpha,3-beta(S*),5-alpha,6-alpha))-
    • WTQYWNWRJNXDEG-RBZJEDDUSA-N
    • (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL (2S)-3-HYDROXY-2-PHENYLPROPANOATE
    • CS-4549
    • [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
    • (-)-6.beta.-hydroxyhyoscyamine
    • 654-II
    • UNII-U5AC4ZPQ36
    • 6.beta.-Hydroxyhyoscyamine
    • 85760-60-7
    • ANISODAMINE [WHO-DD]
    • [(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-rel-
    • NCGC00485098-01
    • 01343Q8EL8
    • HY-N0584
    • Raceanisodamine
    • AKOS015955736
    • DTXSID301025872
    • [(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
    • CHEBI:2735
    • F85216
    • AC1L9DTH
    • NS00100880
    • C10842
    • 6-beta-hydroxyhyoscyamine
    • AKOS005388168
    • AKOS001660518
    • 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • 7beta-Hydroxyhyoscyamine
    • MFCD03764601
    • WTQYWNWRJNXDEG-UHFFFAOYSA-N
    • 7b-Hydroxyhyoscyamine
    • WTQYWNWRJNXDEG-UHFFFAOYSA-
    • O11598
    • BCP13929
    • HY-N2064
    • 39459-41-1
    • NCGC00095248-02
    • CCG-18441
    • (6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
    • SR-01000161872-5
    • EU-0041704
    • 7(c)micro-hydroxyhyoscyamine;Raceanisodamine; alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester; Tropic acid 6-hydroxy-3-tropanyl ester
    • CS-0018553
    • FT-0697836
    • AC-3381
    • racanisodamine
    • A919268
    • SR-01000161872-3
    • FT-0774891
    • 6-Hydroxy hyoscyamine
    • 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl3-hydroxy-2-phenylpropanoate
    • InChI=1/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
    • SR-01000161872
    • BCP13930
    • 3-Hydroxy-2-phenyl-propionic acid 6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
    • s5705
    • NCGC00095248-01
    • 17659-49-3
    • DS-19740
    • Anisodamine (6-hydroxy Hyoscyamine)
    • Inchi: InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
    • Chiave InChI: WTQYWNWRJNXDEG-UHFFFAOYSA-N
    • Sorrisi: CN1[C@H]2[C@@H](O)C[C@@H]1C[C@H](OC([C@@H](C3=CC=CC=C3)CO)=O)C2

Proprietà calcolate

  • Massa esatta: 305.16300
  • Massa monoisotopica: 305.163
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 396
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 70
  • XLogP3: 0.9

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.27
  • Punto di fusione: NA
  • Punto di ebollizione: 474.6±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 240.8±28.7 °C
  • Indice di rifrazione: 1.565
  • Solubilità: H2O: ≥5mg/mL
  • PSA: 70.00000
  • LogP: 0.83960
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

Anisodamine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: CAUTION: May irritate eyes, skin
  • Istruzioni di sicurezza: CAUT
  • Condizioni di conservazione:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

Anisodamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-4549-1mg
Anisodamine
55869-99-3 98.01%
1mg
$130.0 2022-04-27
TargetMol Chemicals
T21532-10 mg
Anisodamine
55869-99-3 98.63%
10mg
¥ 5,520 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A911389-10mg
Anisodamine (6-hydroxy Hyoscyamine)
55869-99-3 98%
10mg
¥632.00 2022-09-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A276242-5g
Anisodamine
55869-99-3 ≥98%
5g
¥1,980.00 2021-05-26
SHENG KE LU SI SHENG WU JI SHU
sc-391216-100 mg
Anisodamine,
55869-99-3 ≥97%
100MG
¥511.00 2023-07-11
LKT Labs
A5334-1 g
Anisodamine
55869-99-3 ≥97%
1g
$142.80 2023-07-11
Chemenu
CM480465-10mg
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
55869-99-3 95%+
10mg
$123 2023-01-01
MedChemExpress
HY-N0584-5mg
Anisodamine
55869-99-3 98.01%
5mg
¥3800 2024-04-18
TargetMol Chemicals
T21532-1mg
Anisodamine
55869-99-3 98.63%
1mg
¥ 1080 2024-07-20
TargetMol Chemicals
T21532-100mg
Anisodamine
55869-99-3 98.63%
100mg
¥ 12700 2024-07-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:55869-99-3)Anisodamine
A1204057
Purezza:99%/99%
Quantità:1mg/5mg
Prezzo ($):163.0/476.0